molecular formula C20H14N2O B5858802 N-(2-cyanophenyl)-2-biphenylcarboxamide

N-(2-cyanophenyl)-2-biphenylcarboxamide

Cat. No.: B5858802
M. Wt: 298.3 g/mol
InChI Key: DIXYCPJCGFSETR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-biphenylcarboxamide is a carboxamide derivative characterized by a biphenyl backbone linked to a 2-cyanophenyl group via an amide bond. The cyano (-CN) substituent at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which can significantly influence the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-14-16-10-4-7-13-19(16)22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXYCPJCGFSETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide ()

  • Structural Difference: Replaces the cyano group with a chloro (-Cl) substituent.
  • Impact: Chlorine is less electron-withdrawing than cyano, leading to reduced dipole moments and altered electronic distribution. Biological activity may differ due to reduced hydrogen-bonding capacity compared to the cyano group .

N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide ()

  • Structural Difference: Features a cyano group at the meta position on the phenyl ring and a piperidine core instead of biphenyl.
  • Piperidine introduces basicity and conformational flexibility, contrasting with the rigid biphenyl system .

Core Structure Variations

N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide ()

  • Structural Difference : Replaces the biphenyl-carboxamide core with a benzo[b]thiophene heterocycle.
  • Dichloro substitutions on the benzo[b]thiophene core amplify lipophilicity, which may improve blood-brain barrier penetration compared to the cyano-biphenyl system .

N-Benzylthiophene-2-carboxamide ()

  • Structural Difference: Uses a thiophene ring instead of biphenyl and a benzyl group instead of 2-cyanophenyl.
  • Impact: Thiophene’s aromaticity is weaker than benzene, affecting π-π interactions. The benzyl group’s flexibility may reduce target specificity compared to the rigid 2-cyanophenyl-biphenyl system .

Key Comparisons

Compound Name Core Structure Substituent(s) Notable Properties/Bioactivity
N-(2-cyanophenyl)-2-biphenylcarboxamide Biphenyl-carboxamide 2-cyano High dipole moment; potential enzyme inhibition (inferred)
N-(2-chlorophenyl)biphenyl-4-carboxamide () Biphenyl-carboxamide 2-chloro Enhanced lipophilicity; possible anticancer activity
N-(3-cyanophenyl)piperidine-1-carboxamide () Piperidine 3-cyano Conformational flexibility; CNS-targeting potential
Benzo[b]thiophene-2-carboxamide derivatives () Benzo[b]thiophene 3,6-dichloro Anti-inflammatory/anticancer activity; high logP
  • Solubility: The cyano group in this compound may reduce aqueous solubility compared to methoxy or amino substituents but could improve binding affinity in hydrophobic pockets .
  • Stability: The electron-withdrawing cyano group may enhance resistance to oxidative degradation relative to electron-donating groups like methyl or methoxy .

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